Calcium Stearate

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be based on a QRA...this compound

Aluminium monostearate is a salt of stearic acid and aluminium. It is used to form gels in the packaging of pharmaceuticals, and in the preparation of colors for cosmetics. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L763)

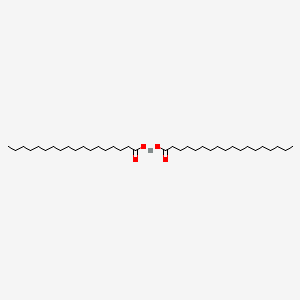

Structure

2D Structure

Properties

IUPAC Name |

calcium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZGTCYPCWQAJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4.Ca, C36H70CaO4 | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027419 | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White powder; [Sax], WHITE POWDER. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER, Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine, Solubility in water, g/100ml at 15 °C: 0.004 | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12, 1.12 g/cm³ | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALLINE POWDER, Granular, fatty powder, FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER | |

CAS No. |

1592-23-0, 66071-81-6, 8000-75-7 | |

| Record name | Calcium stearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066071816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium stearate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776XM7047L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point equals 217 ° F, 179 °C | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Calcium Stearate for Pharmaceutical Applications

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Calcium stearate, a calcium salt of stearic acid, is a fine, white, waxy powder with the chemical formula Ca(C₁₇H₃₅COO)₂.[1][2] It is a versatile and indispensable excipient in the pharmaceutical industry, primarily valued for its lubricating, anti-adherent, and flow-promoting properties.[3][4][5] This technical guide provides a detailed overview of the primary synthesis methods, comprehensive characterization techniques, and critical quality attributes of this compound relevant to its application in drug development and manufacturing.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main routes: the precipitation (or double decomposition) method and the fusion (or direct) method. The choice of method can influence the physical properties of the final product, such as particle size, bulk density, and purity.

Precipitation Method

The precipitation method, also known as the double decomposition method, is a widely used technique that involves the reaction of an aqueous solution of sodium stearate with a solution of a calcium salt, typically calcium chloride.[6][7] This reaction results in the formation of insoluble this compound, which precipitates out of the solution.[8][9]

Experimental Protocol: Precipitation Synthesis of this compound

-

Preparation of Sodium Stearate Solution: Dissolve a specific amount of stearic acid in hot water (approximately 75-80 °C) and add a stoichiometric amount of sodium hydroxide solution to carry out the saponification reaction, forming a dilute sodium stearate solution.[9]

-

Preparation of Calcium Chloride Solution: Prepare an aqueous solution of calcium chloride with a known concentration.

-

Precipitation Reaction: Add the calcium chloride solution to the sodium stearate solution under controlled temperature (around 65 °C) and constant stirring.[8][9] The insoluble this compound will precipitate out.

-

Filtration and Washing: The precipitated this compound is then filtered to separate it from the reaction mixture. The collected solid is washed thoroughly with deionized water to remove any unreacted starting materials and by-products, such as sodium chloride.[6]

-

Drying: The washed this compound is dried in an oven at approximately 90-105 °C to a constant weight to remove residual moisture.[8]

The precipitation process generally yields a very light, fine, and pure product suitable for pharmaceutical applications.[10]

Fusion Method

The fusion method, or direct method, involves the direct reaction of stearic acid with a calcium source, such as calcium oxide or calcium hydroxide, at elevated temperatures.[1][11]

Experimental Protocol: Fusion Synthesis of this compound

-

Reactant Mixing: Stearic acid and calcium hydroxide (or calcium oxide) are charged into a reaction kettle equipped with a stirrer and a heating system.[12][13]

-

Heating and Reaction: The mixture is heated to a molten state, typically between 150 °C and 180 °C, under continuous stirring.[12][13] The reaction may be carried out under pressure (0.6-1.0 MPa) to facilitate the reaction, which typically takes 45-65 minutes.[12] A catalyst may also be employed.[13]

-

Cooling and Milling: After the reaction is complete, the molten this compound is discharged, cooled, and then milled or pulverized to obtain a fine powder.[12]

This method is known for producing high-purity this compound.[1]

Characterization of this compound

A thorough characterization of this compound is crucial to ensure its quality, consistency, and performance as a pharmaceutical excipient. The following are the key analytical techniques used for its characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the formation of this compound. The key spectral features involve the disappearance of the carboxylic acid peak from stearic acid and the appearance of characteristic carboxylate salt peaks.

Experimental Protocol: FTIR Analysis

A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Quantitative Data: Characteristic FTIR Peaks

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carboxylate (COO⁻) asymmetric stretch | 1575 - 1577 | Indicates the formation of the calcium salt. The presence of two bands suggests different coordination modes (unidentate and bidentate).[6][14][15] |

| Carboxylate (COO⁻) symmetric stretch | 1542 - 1543 | Another characteristic peak for the carboxylate salt.[6][14] |

| C-H stretching (alkyl chain) | 2920 and 2850 | Characteristic of the long hydrocarbon chain of the stearate molecule.[15] |

| Carboxylic acid (C=O) of stearic acid | ~1709 | The absence of this peak confirms the complete conversion of stearic acid to this compound.[15] |

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the this compound. The diffraction pattern provides a unique fingerprint of the crystalline solid.

Experimental Protocol: XRD Analysis

The powdered this compound sample is placed on a sample holder, and the X-ray diffraction pattern is obtained using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The data is collected over a specific 2θ range.

Quantitative Data: Characteristic XRD Peaks

| 2θ Angle (°) | Description |

| 6.40 | Characteristic diffraction peak for CaSt₂.[6][16][17] |

| 19.58 | Another prominent peak for CaSt₂.[6][16][17] |

The presence of sharp, well-defined peaks indicates a crystalline structure. The pattern can be compared to reference patterns to confirm the identity and purity of the this compound.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Experimental Protocol: TGA/DSC Analysis

A small, accurately weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The TGA instrument measures the change in mass as a function of temperature, while the DSC instrument measures the heat flow into or out of the sample.

Quantitative Data: Thermal Properties

| Analysis | Temperature Range (°C) | Observation |

| TGA | ~360 - 400 | Onset of major thermal decomposition of this compound.[18][19][20] |

| TGA | > 400 | Further decomposition, often leading to the formation of calcium carbonate and eventually calcium oxide.[18] |

| DSC | ~125 - 180 | Melting endotherm, indicating the melting point of this compound. The exact temperature can vary depending on the purity and crystalline form.[21][22][23] |

TGA is useful for determining the presence of moisture or residual solvents and assessing the thermal stability. DSC helps in identifying the melting point and any polymorphic transitions.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology, particle size, and surface texture of the this compound powder. These physical characteristics are critical for its performance as a lubricant and flow aid.

Experimental Protocol: SEM Analysis

The this compound powder is mounted on a sample stub using conductive adhesive and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is then imaged in a scanning electron microscope.

Observations from SEM

SEM micrographs of this compound typically reveal a lamellar or plate-like structure.[6][14][16] The particle size can be estimated from the micrographs, with average particle sizes often reported to be in the sub-micron to micron range.[6][16] The morphology influences the powder's flowability and lubricating efficiency.

Applications in Pharmaceutical Formulations

This compound's primary role in the pharmaceutical industry is as an excipient in solid dosage forms.[2]

-

Lubricant/Anti-adherent: It is widely used in tablet and capsule manufacturing to reduce the friction between the tablet surface and the die wall during ejection and to prevent the sticking of powder to punches and dies.[3][4][24]

-

Mold Release Agent: It facilitates the easy release of tablets from the molds.[4]

-

Anti-caking Agent: In powdered formulations, it helps to prevent clumping and maintain good flow properties.[3]

-

Stabilizer: It can also act as a stabilizer in some pharmaceutical preparations.[2][4]

Visualizing the Workflow

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Workflow diagram for the synthesis of this compound.

Caption: Analytical workflow for this compound characterization.

References

- 1. pishrochem.com [pishrochem.com]

- 2. Role of this compound in Pharma and Plastics Industries [celluloseankit.com]

- 3. alapolystabs.com [alapolystabs.com]

- 4. The Importance And Applications Of this compound - Goldstab [goldstab.com]

- 5. platinumindustriesltd.com [platinumindustriesltd.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nanotrun.com [nanotrun.com]

- 9. Production method of this compound-Hanbang-Committed to the research [hb-chemistry.com]

- 10. Welcome to Gemini Group [geminigroup.co.in]

- 11. tradeindia.com [tradeindia.com]

- 12. CN102344354A - this compound fusion production process and this compound reaction kettle thereof - Google Patents [patents.google.com]

- 13. This compound fusion production process and this compound reaction kettle thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and Characterization of this compound Powders and Films Prepared by Precipitation and Langmuir-Blodgett Techniques | Aperta [aperta.ulakbim.gov.tr]

- 17. researchgate.net [researchgate.net]

- 18. Thermal analysis of this compound | Semantic Scholar [semanticscholar.org]

- 19. doaj.org [doaj.org]

- 20. researchgate.net [researchgate.net]

- 21. tainstruments.com [tainstruments.com]

- 22. repository.up.ac.za [repository.up.ac.za]

- 23. webbook.nist.gov [webbook.nist.gov]

- 24. pishrochem.com [pishrochem.com]

A Technical Guide to the Chemical and Physical Properties of Calcium Stearate

Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of calcium stearate (C₃₆H₇₀CaO₄), a compound of significant interest in the pharmaceutical, plastics, and food industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and process visualizations. Key properties such as molecular structure, solubility, thermal characteristics, and solid-state morphology are presented in structured tables for clarity. Furthermore, this guide outlines detailed experimental protocols for the synthesis, characterization, and quality analysis of this compound, providing a practical resource for laboratory and industrial applications.

Chemical Properties and Synthesis

This compound is the calcium salt of stearic acid, a long-chain saturated fatty acid. It is a waxy, white powder that is generally recognized as safe (GRAS) by regulatory bodies for use in food and pharmaceutical products.[1][2] Its utility stems from its lubricating, stabilizing, and water-repelling properties.[3][4][5]

Molecular Structure and Composition

This compound is an organic salt formed by the coordination of two stearate anions to a single calcium cation (Ca²⁺).[2][6] The commercial product is often a mixture of this compound and calcium palmitate.[7]

| Property | Value | Reference(s) |

| Chemical Formula | C₃₆H₇₀CaO₄ | [4][8] |

| Molecular Weight | 607.03 g/mol | [3][9] |

| Synonyms | Calcium distearate, Octadecanoic acid calcium salt | [8][9] |

| CAS Number | 1592-23-0 | [8][10] |

| Percent Composition | C: 71.23%, H: 11.62%, Ca: 6.60%, O: 10.54% |

Synthesis of this compound

This compound can be produced through several methods, most commonly via a double decomposition (precipitation) reaction or a direct reaction method.[2][11][12]

This is a widely used industrial method for producing this compound.[11][12][13]

-

Saponification: Dissolve stearic acid in approximately 20 times its mass of hot water (~75°C). Add a saturated sodium hydroxide (caustic soda) solution to facilitate the saponification reaction, forming a dilute sodium stearate solution.[11][12]

-

Precipitation: To the sodium stearate solution, add a calcium chloride solution (e.g., 1074 kg/m ³). The double decomposition reaction is carried out at approximately 65°C, causing this compound to precipitate out of the solution.[11][13]

-

Purification: The precipitated this compound is collected via filtration.[11]

-

Washing: The collected solid is washed thoroughly with water to remove byproducts such as sodium chloride.[9]

-

Drying: The final product is dried at around 90°C to remove residual moisture.[11][13]

This method involves the direct reaction of stearic acid with a calcium source at high temperatures.[11][12]

-

Charging Reactor: Add a specified amount of stearic acid and calcium oxide (CaO) to a reaction vessel equipped with a stirrer and thermometer.[11][12]

-

Heating: Heat the mixture until the stearic acid melts.

-

Reaction: Under continuous stirring, slowly add a catalyst (e.g., H₂O₂). Control the reaction temperature between 140-150°C under vacuum for 1.5-2.0 hours.[11][12]

-

Finishing: Once the reaction is complete, the molten product is discharged, cooled, and pulverized to obtain the final this compound powder.[12]

Reactivity and Thermal Stability

This compound is stable under normal conditions but will decompose when subjected to strong acids or high temperatures.[2][14]

-

Acid Decomposition: In the presence of a strong acid, this compound decomposes to form stearic acid and the corresponding calcium salt.[13][15][16]

-

Thermal Decomposition: The thermal decomposition of this compound in an air atmosphere proceeds through stages that include the loss of absorbed water, decomposition to calcium carbonate, and finally decomposition to calcium oxide.[17] When used as a stabilizer in PVC composites, the decomposition process occurs in two main stages, at approximately 361–402 °C and 552–585 °C.[18][19] It is noted for its high thermal stability, making it suitable for high-temperature processes in the plastics industry.

Physical and Spectroscopic Properties

The physical state and properties of this compound are fundamental to its function as a pharmaceutical excipient and industrial additive.

General Physical Properties

| Property | Description | Reference(s) |

| Appearance | Fine, white to yellowish-white, bulky powder. It is unctuous and free from grittiness. | [3][4][9] |

| Odor | Odorless or has a slight, characteristic fatty odor. | [4][7][9][20] |

| Density | 1.08 g/cm³ | [3][4] |

| Bulk Density | Approximately 20 lb/ft³ | |

| Particle Size | Reported values vary, with optical microscopy suggesting 6 ± 1 µm and SEM showing lamellar structures around 600 nm. A D50 of 6.61 µm has also been reported. | [8][21][22][23] |

Solubility Profile

This compound's low solubility is a key attribute for many of its applications, such as its use as a waterproofing agent.[3]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (0.004 g/100 mL at 15°C) | [3][10][12][24] |

| Ethanol | Insoluble in cold ethanol, slightly soluble in hot ethanol. | [10][12][24] |

| Ether | Insoluble | [3][10][24] |

| Chloroform | Insoluble | [10] |

| Acetone | Insoluble | [10] |

| Hot Pyridine | Soluble | [2][3][10] |

| Hot Aromatic Compounds | Slightly soluble | [4][16] |

| Hot Oils (Vegetable/Mineral) | Slightly soluble | [4][10] |

Thermal Properties

The melting point of this compound can vary, likely due to differences in purity and the analytical methods used.

| Property | Value | Reference(s) |

| Melting Point | 147-180 °C (Reported values vary widely, including 155°C, 179-180°C, and 147-149°C) | [3][4][8][14] |

| Decomposition Temperature | Begins to slowly decompose when heated to 400°C. | [12][13] |

Spectroscopic and Crystallographic Data

Spectroscopic and diffraction techniques are essential for confirming the identity and structure of this compound.

| Technique | Key Features | Reference(s) |

| FTIR Spectroscopy | Characteristic peaks for the carboxylate group (COO⁻) are observed at 1542 cm⁻¹ and 1575 cm⁻¹ . These bands represent antisymmetric stretching for unidentate and bidentate associations with the calcium ion. The C=O peak from stearic acid (~1700 cm⁻¹) is absent. | [21][25][26] |

| X-Ray Diffraction (XRD) | The powder diffraction pattern shows characteristic peaks at 2θ values of 6.40° and 19.58° . Other reported diffraction peaks correspond to the crystalline bilayers. | [21][22] |

Characterization and Quality Control Protocols

Rigorous analysis is required to ensure the purity and quality of this compound for pharmaceutical and other high-grade applications.

Protocol: Solid-State Characterization

-

X-Ray Diffraction (XRD): The crystalline structure and purity can be determined using an X-ray powder diffractometer. A common setup uses CuKα radiation at 45 kV and 40 mA, with scans performed over a 2θ range of 5-60°.[25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Spectra can be obtained using a KBr disc method.[21] This involves mixing a small amount of this compound with KBr powder and pressing it into a disc for analysis. This method confirms the absence of free carboxylic acid and identifies the characteristic carboxylate salt peaks.[25][26]

-

Scanning Electron Microscopy (SEM): SEM is used to identify particle size and morphology. Samples are typically coated with a conductive material (e.g., gold) before analysis. Energy Dispersive X-ray (EDX) analysis can be performed concurrently to confirm elemental composition and product purity.[25]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate thermal decomposition.[17] TGA measures weight changes as a function of temperature, revealing information about moisture content and decomposition pathways.

Protocol: Assay for Calcium Content (Complexometric Titration)

The calcium content is a critical quality parameter. The standard method involves an EDTA titration.[24]

-

Sample Preparation: Accurately weigh approximately 1.2 g of the this compound sample.

-

Acid Digestion: Boil the sample with 50 mL of 1N sulfuric acid for about 3 hours, or until the separated fatty acid layer becomes clear. This liberates the calcium ions into the aqueous solution.[24]

-

Filtration and Washing: Cool the mixture, filter it, and wash the filter and flask thoroughly with water until the washings are no longer acidic.[24]

-

Neutralization: Combine the filtrate and washings, and neutralize the solution with 1N sodium hydroxide.[24]

-

Titration: Add a suitable indicator (e.g., Hydroxy naphthol blue) and titrate the solution with a standardized 0.05M Disodium Edetate (EDTA) solution while stirring. The endpoint is indicated by a distinct color change.[24]

-

Calculation: The percentage of calcium is calculated based on the volume of EDTA consumed. The acceptable limit for calcium oxide is typically between 9.0% and 10.5%.[24]

Other Quality Parameters

-

Loss on Drying: Determined by weighing a sample before and after drying in an oven. The limit is typically not more than 4.0%.[24]

-

Heavy Metals: The limit is generally not more than 10 ppm. Analysis involves incineration of the sample, dissolution of the ash in acid, and subsequent testing.[24][27]

References

- 1. pishrochem.com [pishrochem.com]

- 2. pishrochem.com [pishrochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Chemical properties, Applications and Side Effects_Chemicalbook [chemicalbook.com]

- 5. Role of this compound in Pharma and Plastics Industries [celluloseankit.com]

- 6. The Importance And Applications Of this compound - Goldstab [goldstab.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. webbook.nist.gov [webbook.nist.gov]

- 9. This compound - CD Formulation [formulationbio.com]

- 10. This compound - CAMEO [cameo.mfa.org]

- 11. Production method of this compound-Hanbang-Committed to the research [hb-chemistry.com]

- 12. nanotrun.com [nanotrun.com]

- 13. nanotrun.com [nanotrun.com]

- 14. This compound(1592-23-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound - Ataman Kimya [atamanchemicals.com]

- 17. Thermal analysis of this compound | Semantic Scholar [semanticscholar.org]

- 18. doaj.org [doaj.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound | 1592-23-0 [chemicalbook.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Crystal Structure of Calcium Stearate Powders: A Technical Guide for Pharmaceutical Scientists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of calcium stearate powders, a critical excipient in the pharmaceutical industry. Understanding the solid-state properties of this compound is paramount for ensuring consistent manufacturing processes and final product quality, particularly in tablet and capsule formulation. This document details the crystallographic characteristics of this compound, outlines key experimental protocols for its analysis, and explores its functional role in drug development.

Crystallographic Properties of this compound

This compound, the calcium salt of stearic acid, can exist in different crystalline forms, including anhydrous and hydrated states. The crystal structure of these forms influences its physical properties, such as lubricity, flowability, and compressibility, which are critical for its function as a pharmaceutical excipient.

Crystal System and Lattice Parameters

Table 1: Tentative Crystallographic Data for this compound Monohydrate [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 (possible) |

| a | 5.70 Å |

| b | 6.81 Å |

| c | 50.4 Å |

| β | 94° |

| Observed Density | 1.07 g/cm³ |

| Calculated Density | 1.04 g/cm³ |

Note: These data are based on the interpretation of powder patterns and should be considered tentative until confirmed by single-crystal X-ray diffraction studies.

Powder X-ray Diffraction (PXRD) Data

PXRD is a fundamental technique for the characterization of this compound powders. The diffraction pattern provides a unique "fingerprint" of the crystalline phase(s) present. Several studies have reported characteristic diffraction peaks for this compound.

Table 2: Characteristic Powder X-ray Diffraction Peaks for this compound

| 2θ (degrees) | d-spacing (Å) | Reference |

| 5.5 | 16.05 | [2] |

| 6.40 | 13.80 | [2][3] |

| 7.42 | 11.90 | [2] |

| 9.10 | 9.71 | [2] |

| 11.02 | 8.02 | [2] |

| 12.86 | 6.88 | [2] |

| 15.58 | 5.68 | [2] |

| 19.58 | 4.53 | [2][3] |

The diffraction patterns often exhibit a series of equally spaced peaks at low 2θ angles, which are characteristic of a lamellar, or layered, crystal structure. The bilayer distance, which is the thickness of two molecular layers, has been calculated from these reflections to be approximately 4.8 nm[2].

Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed to fully characterize the crystal structure and physicochemical properties of this compound powders.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase, determine the degree of crystallinity, and measure crystallographic parameters.

Methodology:

-

Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystallites, which can be achieved by back-loading the sample or using a low-pressure press.

-

Instrument Setup: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

-

Voltage and Current: 40 kV and 40 mA.

-

Goniometer Scan: Continuous scan in the 2θ range of 2° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/minute.

-

-

Data Analysis:

-

The resulting diffractogram is analyzed to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).

-

Phase identification is performed by comparing the experimental pattern with reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

-

For more detailed structural analysis, Rietveld refinement can be employed to refine the lattice parameters and atomic positions if a suitable starting model is available.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point, phase transitions, and purity.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A calibrated differential scanning calorimeter is used.

-

Temperature Program: The sample is typically heated from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/minute).

-

Atmosphere: A nitrogen purge (e.g., 50 mL/minute) is used to provide an inert atmosphere.

-

-

Data Analysis:

-

The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic and exothermic events.

-

The melting point is determined as the onset or peak of the melting endotherm. The presence of multiple peaks may indicate the presence of different polymorphic forms or impurities.

-

Scanning Electron Microscopy (SEM)

Objective: To visualize the particle morphology, size, and surface texture of the this compound powder.

Methodology:

-

Sample Preparation:

-

A small amount of the powder is mounted on an aluminum stub using double-sided carbon adhesive tape.

-

To ensure good conductivity and prevent charging effects under the electron beam, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

-

-

Instrument Setup: A scanning electron microscope is used.

-

Accelerating Voltage: Typically between 5 and 15 kV.

-

Working Distance: Optimized to achieve the desired magnification and depth of field.

-

Detection: Secondary electron (SE) imaging is used to visualize the surface topography.

-

-

Image Analysis:

-

The SEM micrographs are analyzed to determine the shape (e.g., lamellar, plate-like), size distribution, and degree of agglomeration of the this compound particles.

-

Functional Role in Drug Development

The crystalline nature of this compound is directly linked to its functionality as a key excipient in solid dosage form manufacturing.

Mechanism of Action as a Lubricant and Glidant

This compound is widely used as a lubricant and glidant in tablet and capsule formulations. Its lamellar crystal structure is crucial to its lubricating properties. The stearate chains are arranged in layers that can easily slide over one another under pressure, reducing the friction between the tablet and the die wall during compression and ejection.

As a glidant, this compound improves the flowability of the powder blend by reducing interparticle friction and adhesion. The fine particles of this compound coat the surfaces of the larger active pharmaceutical ingredient (API) and other excipient particles, smoothing their surfaces and allowing them to move more freely.

Visualizing Workflows and Mechanisms

Experimental Workflow for Powder Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound powders.

Caption: Experimental workflow for the characterization of this compound powders.

Mechanism of Lubrication in Tablet Compression

This diagram illustrates the role of this compound's crystal structure in the lubrication process during tablet manufacturing.

Caption: Mechanism of this compound as a lubricant in tablet compression.

Conclusion

The crystal structure of this compound powder is a critical attribute that dictates its functionality as a pharmaceutical excipient. A thorough understanding and characterization of its solid-state properties using techniques such as PXRD, DSC, and SEM are essential for ensuring the development of robust and reproducible solid dosage forms. The lamellar nature of its crystal structure provides the necessary lubricity for efficient tablet manufacturing. This guide provides a foundational understanding for researchers and drug development professionals working with this important pharmaceutical material.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Stearate

Introduction

This compound, the calcium salt of stearic acid, is a versatile excipient widely used in the pharmaceutical, plastics, and food industries.[1][2] Its primary functions include lubrication, stabilization, and mold release.[3][4][5] In pharmaceutical formulations, it is a key component in tablet and capsule manufacturing, preventing ingredients from adhering to equipment and ensuring uniform dosage.[4][5] Given its application in processes that may involve heat, such as hot-melt extrusion and high-temperature processing of polymers, a thorough understanding of its thermal stability and decomposition mechanism is critical for drug development professionals and material scientists.[1][3][6] This guide provides a detailed overview of the thermal degradation pathway of this compound, supported by quantitative data and experimental methodologies.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process that is highly dependent on the atmosphere (e.g., inert or oxidative) and heating rate.[7] Generally, the process involves dehydration, decomposition of the stearate salt into calcium carbonate, and the subsequent decomposition of calcium carbonate into calcium oxide.[7][8]

Under an inert atmosphere (e.g., nitrogen), the primary decomposition pathway is as follows:

-

Dehydration/Desolvation: The initial mass loss observed at lower temperatures (typically below 200°C) is attributed to the removal of absorbed or bound water (hydrates) or solvents.[8][9]

-

Primary Decomposition: As the temperature increases, typically starting around 400-423°C, the this compound molecule decomposes.[8][10][11] This is the main degradation step, where the organic stearate portion breaks down, leading to the formation of calcium carbonate (CaCO₃) and a mixture of volatile organic compounds.[7][8]

-

Secondary Decomposition: At higher temperatures, generally starting around 650-700°C, the intermediate calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂).[8][9]

In an air atmosphere, the thermal-oxidative decomposition mechanism involves an initial attack on the carbonyl group, followed by the destruction of the C-H chain structure.[7] The final decomposition products upon burning or high-temperature exposure include carbon oxides (CO, CO₂) and calcium oxide.[12][13][14]

A visual representation of the general decomposition pathway is provided below.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for quantifying the thermal events associated with this compound decomposition. The following tables summarize key quantitative data reported in the literature.

Table 1: Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |

|---|---|---|---|---|

| Dehydration/Desolvation | Below 200 | ~2.13 | Removal of water or solvents | [8] |

| Primary Decomposition | Starts at 423 | ~76.0 | Decomposition to Calcium Carbonate | [8] |

| Secondary Decomposition | Starts at 653 | ~6.30 | Decomposition of Calcium Carbonate to Calcium Oxide |[8] |

Note: These values are from a specific study and can vary based on experimental conditions and sample purity.

Table 2: Thermal Properties of this compound and Related Blends

| Material / System | Method | Event | Temperature (°C) | Reference |

|---|---|---|---|---|

| Neat this compound | DSC | Melting Peak | 128.3 | [15] |

| This compound | - | Melting Point | 179 | [16] |

| This compound | - | Slow Decomposition | Starts at 400 | [10][11] |

| This compound/PVC Composite | TGA | 1st Decomposition Stage | 361 - 402 | [17][18] |

| this compound/PVC Composite | TGA | 2nd Decomposition Stage | 552 - 585 |[17][18] |

Table 3: Kinetic Data for this compound/PVC Composite Decomposition (1st Stage)

| Kinetic Method | Apparent Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| Kissinger | 93.22 | [17][18] |

| Starink | 87.18 | [17][18] |

| Friedman | 94.81 | [17][18] |

| Flynn-Wall-Ozawa | 92.13 |[17][18] |

Experimental Protocols

Detailed and consistent experimental design is crucial for obtaining reproducible thermal analysis data. Below are representative protocols for TGA and DSC based on methods cited in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound, identifying key decomposition stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments SDT Q600 or DTG-60).[18][19]

-

Sample Preparation: Accurately weigh 3-10 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).[9][19]

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) or air at a constant flow rate (e.g., 50 mL/min).[9][18][19]

-

Heating Program:

-

Data Analysis: Plot the sample mass as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and phase changes, in this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500).

-

Sample Preparation: Accurately weigh a small amount of sample (e.g., 2 mg nominal) into a Tzero aluminum sample pan and seal it.

-

Atmosphere: Maintain a constant nitrogen purge throughout the experiment.

-

Heating and Cooling Program (Heat-Cool-Heat Cycle):

-

First Heat: Heat the sample to a temperature well above its melting point (e.g., 235°C) at a controlled rate (e.g., 10°C/min) to erase its prior thermal history.

-

Isothermal Hold: Hold the sample at this temperature for a set time (e.g., 5 minutes).

-

Controlled Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.

-

Second Heat: Reheat the sample at the same controlled rate to observe the melting behavior of the recrystallized material.

-

-

Data Analysis: Analyze the resulting heat flow vs. temperature curve to identify endothermic (melting) and exothermic (crystallization) peaks, determining their onset temperatures and enthalpies.

The workflow for these analytical techniques is visualized in the diagram below.

Applications in Drug Development and Material Science

The thermal stability of this compound is a critical attribute in several applications:

-

Pharmaceuticals: As a lubricant in tablet compression, its thermal stability ensures it does not degrade during manufacturing, which could otherwise lead to impurities or affect tablet quality.[1] In advanced manufacturing techniques like hot-melt extrusion, this compound can be used as a thermoplastic excipient, where its melting and decomposition behavior directly influence processability and the stability of the final drug product.[6]

-

Plastics Industry: this compound is a widely used heat stabilizer, particularly for PVC.[4][20] It neutralizes acidic byproducts generated during high-temperature processing, thereby preventing polymer degradation.[2][4][20] Its thermal decomposition profile is essential for defining the safe processing window for these polymer composites.[17]

Conclusion

The thermal decomposition of this compound proceeds through a well-defined, multi-step mechanism involving dehydration, primary decomposition to calcium carbonate, and subsequent conversion to calcium oxide at higher temperatures. Quantitative analysis using TGA and DSC provides critical data on the temperatures and energetics of these transitions. For researchers, scientists, and drug development professionals, this knowledge is paramount for ensuring product quality, stability, and safety in applications ranging from pharmaceutical tablet manufacturing to polymer processing. Adherence to standardized experimental protocols is essential for generating reliable and comparable data to guide formulation and process development.

References

- 1. Role of this compound in Pharma and Plastics Industries [celluloseankit.com]

- 2. pishrochem.com [pishrochem.com]

- 3. The Importance And Applications Of this compound - Goldstab [goldstab.com]

- 4. nimbasia.com [nimbasia.com]

- 5. alapolystabs.com [alapolystabs.com]

- 6. Development of sustained-release lipophilic this compound pellets via hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. nanotrun.com [nanotrun.com]

- 11. nanotrun.com [nanotrun.com]

- 12. redox.com [redox.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. bisleyinternational.com [bisleyinternational.com]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. sainuowax.com [sainuowax.com]

- 17. doaj.org [doaj.org]

- 18. researchgate.net [researchgate.net]

- 19. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 20. pishrochem.com [pishrochem.com]

An In-depth Technical Guide to the Solubility of Calcium Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium stearate in a range of common organic solvents. Due to its widespread use as a lubricant, release agent, and stabilizer in the pharmaceutical and manufacturing industries, a thorough understanding of its solubility is crucial for formulation development, process optimization, and quality control.

Executive Summary

This compound, a calcium salt of stearic acid, is a fine, white, waxy powder. Its molecular structure, featuring a divalent calcium cation bonded to two long-chain fatty acid anions, dictates its solubility behavior. Generally, it is characterized by its poor solubility in water and most polar organic solvents. However, its solubility increases in non-polar aromatic solvents, particularly at elevated temperatures. This guide summarizes the available qualitative solubility data, provides a detailed experimental protocol for determining solubility, and presents a visual workflow for this procedure.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in organic solvents is not extensively documented in readily available scientific literature. The following table summarizes the qualitative solubility based on descriptive terms found in technical data sheets and scientific publications. The terms "Insoluble," "Slightly Soluble," and "Soluble" are used to indicate the degree to which this compound dissolves in the specified solvent at different temperatures.

| Solvent | Temperature | Solubility |

| Water | Cold (15-25°C) | Insoluble (0.004 g/100 mL)[1][2] |

| Ethanol | Cold | Insoluble[1][3][4][5] |

| Hot | Slightly Soluble[3][4][5] | |

| Methanol | Cold/Hot | Insoluble |

| Acetone | Cold/Hot | Insoluble[3] |

| Diethyl Ether | Cold/Hot | Insoluble[1][3][4][5] |

| Chloroform | Cold/Hot | Insoluble[3] |

| Benzene | Hot | Soluble[1][4][5] |

| Toluene | Hot | Soluble[1][4][5][6] |

| Turpentine | Hot | Soluble[1][4] |

| Pyridine | Hot | Soluble[2][3][5] |

| Mineral/Vegetable Oils | Hot | Slightly Soluble[2] |

It is important to note that when dissolved in hot toluene, this compound can form a stiff, transparent gel upon cooling[7].

Experimental Protocols: Determination of Solubility

The gravimetric method is a reliable and straightforward technique for determining the solubility of a sparingly soluble solid like this compound in an organic solvent. This method relies on the preparation of a saturated solution, followed by the separation and quantification of the dissolved solute.

Principle

A saturated solution is prepared by dissolving an excess amount of the solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. A known volume of the saturated solution is then carefully separated from the undissolved solid. The solvent is evaporated from this known volume, and the mass of the remaining solute is measured. The solubility is then calculated and expressed as grams of solute per 100 mL of solvent.

Apparatus and Materials

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed evaporation dishes (e.g., glass or porcelain)

-

Drying oven

-

Desiccator

-

Pipettes and volumetric flasks

-

This compound powder

-

Organic solvent of interest

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound powder to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, turn off the stirrer and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Alternatively, use a syringe fitted with a solvent-resistant filter to draw the saturated solution, which will simultaneously filter out any undissolved particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the known volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility (S) is then calculated using the following formula:

S ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of this compound solubility.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. nanotrun.com [nanotrun.com]

- 5. This compound CAS#: 1592-23-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US3607806A - Stable organic solvent solutions of calcuim stearate - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Formula of Calcium Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of calcium stearate, a compound of significant interest in the pharmaceutical, plastics, and food industries. The document details its molecular structure, chemical formula, and key physicochemical properties. Furthermore, it outlines comprehensive experimental protocols for its synthesis and characterization, including spectroscopic and thermal analysis techniques. This guide is intended to serve as a core reference for professionals engaged in research, development, and quality control involving this compound.

Molecular Structure and Chemical Formula

This compound is a carboxylate salt of calcium, often referred to as a calcium soap.[1] It is an organic compound consisting of a calcium cation (Ca²⁺) ionically bonded to two stearate anions ([C₁₇H₃₅COO]⁻).[2] The stearate anion is the conjugate base of stearic acid, a long-chain saturated fatty acid.

The chemical formula for this compound can be represented as:

The structure is characterized by a central calcium ion coordinated to the carboxylate groups of the two stearate molecules. The long, nonpolar hydrocarbon chains of the stearate anions impart a waxy, hydrophobic nature to the compound, making it insoluble in water but slightly soluble in hot organic solvents.[1][4][5] This amphiphilic character is fundamental to its applications as a lubricant, release agent, and stabilizer.

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly based on the purity and manufacturing process. The data below represents typical values found in technical literature.

| Property | Value |

| IUPAC Name | Calcium di(octadecanoate)[1] |

| CAS Number | 1592-23-0[6] |

| Molecular Formula | C₃₆H₇₀CaO₄[1] |

| Molecular Weight | 607.03 g/mol [1][7] |

| Appearance | Fine, white to yellowish-white, bulky waxy powder[1][6] |

| Density | 1.08 g/cm³[1][8] |

| Melting Point | 155 °C (though ranges from 140-180°C are reported depending on grade)[1][4][9] |

| Solubility in Water | 0.004 g/100 mL (at 15 °C); generally considered insoluble[1][6] |

| Solubility in Solvents | Insoluble in cold ethanol and ether; slightly soluble in hot alcohol, hot oils, and hot benzene[4][6] |

| Calcium Oxide (CaO) Content | Typically 9.0% to 10.5%[10] |

Synthesis of this compound

This compound can be produced through several methods, including direct saponification and the fusion method.[2] The most common industrial method is the double decomposition or precipitation reaction, valued for its efficiency and control over product purity.

Experimental Protocol: Synthesis by Double Decomposition (Precipitation)

This method involves the reaction between an aqueous solution of sodium stearate and a soluble calcium salt, typically calcium chloride. The insoluble this compound product precipitates out of the solution.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

Procedure:

-

Preparation of Sodium Stearate Solution:

-

Dissolve stearic acid in approximately 20 times its mass of hot deionized water (around 75°C).

-

Slowly add a saturated sodium hydroxide solution to the stearic acid dispersion while stirring continuously. The saponification reaction will form a dilute, aqueous solution of sodium stearate.[5][11]

-

Maintain the temperature at approximately 75°C to ensure complete reaction.[5]

-

-

Precipitation Reaction:

-

In a separate vessel, prepare an aqueous solution of calcium chloride.

-

Slowly add the calcium chloride solution to the hot sodium stearate solution under constant agitation.[11]

-

The double decomposition reaction will occur at a controlled temperature of about 65°C, leading to the immediate formation of a white precipitate of this compound.[5][11] The reaction is as follows: 2 C₁₇H₃₅COONa (aq) + CaCl₂ (aq) → (C₁₇H₃₅COO)₂Ca (s) + 2 NaCl (aq)

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Filter the mixture to separate the solid this compound from the aqueous sodium chloride solution.

-

Wash the collected precipitate thoroughly with hot deionized water to remove any residual sodium chloride and other soluble impurities.

-

Dry the purified this compound in an oven at approximately 90-105°C to a constant weight to remove moisture.[10][11]

-

-

Final Processing:

-

The dried product can be pulverized or milled to achieve the desired fine powder form.

-

Analytical and Characterization Protocols

To ensure the identity, purity, and quality of synthesized this compound, several analytical techniques are employed.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR is used to confirm the formation of this compound by identifying its characteristic functional groups and ensuring the absence of stearic acid reactant.

Methodology:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of dried this compound powder with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used by placing the powder directly on the ATR crystal.

-

Data Acquisition: Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

-

Spectral Interpretation:

-

Confirmation of this compound: Look for two strong characteristic absorption bands for the carboxylate (COO⁻) antisymmetric stretching. These appear at approximately 1577 cm⁻¹ and 1543 cm⁻¹, corresponding to bidentate and unidentate coordination with the calcium ion, respectively.[12][13]

-

Absence of Stearic Acid: Confirm the absence of the sharp carbonyl (C=O) peak from the carboxylic acid group of stearic acid, which typically appears around 1700-1710 cm⁻¹.[14]

-

Alkyl Chain Peaks: Observe strong peaks around 2920 cm⁻¹ and 2850 cm⁻¹ corresponding to the C-H stretching of the long alkyl chains.[14]

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.

Methodology (TGA):

-

Place a precisely weighed sample (e.g., 5-10 mg) into a TGA crucible (typically alumina or platinum).

-

Heat the sample under a controlled nitrogen atmosphere from ambient temperature to a high temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min).[15]

-

Monitor the mass loss as a function of temperature. The thermal decomposition of this compound typically occurs in stages, including the loss of absorbed water, decomposition to calcium carbonate, and finally decomposition to calcium oxide at higher temperatures.[16]

Methodology (DSC):

-

Seal a small, accurately weighed sample (e.g., 5-10 mg) in an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[15]

-

An endothermic peak will be observed corresponding to the melting of the this compound. This peak is typically observed in the range of 140-160°C.[17]

Assay for Calcium Content

This titrimetric method determines the percentage of calcium in the sample, which is a critical quality parameter.

Methodology (Complexometric Titration):

-

Sample Preparation: Accurately weigh about 1.2 g of this compound and boil it with 50 mL of 1 N sulfuric acid for several hours, or until the separated fatty acid layer is clear. This process liberates the calcium ions into the aqueous solution.[10]

-

Cool the mixture and filter it. Wash the filter and flask thoroughly with deionized water to ensure all calcium ions are transferred to the filtrate.

-

Titration:

-

Neutralize the filtrate with 1 N sodium hydroxide.

-

Add a suitable buffer (e.g., pH 10 ammonia-ammonium chloride buffer) and a metallochromic indicator such as Hydroxy Naphthol Blue.[10]

-

Titrate the solution with a standardized 0.05 M solution of edetate disodium (EDTA) until the endpoint is reached, indicated by a distinct color change (e.g., from wine red to pure blue).[10]

-

-

Calculation: Calculate the calcium oxide (CaO) or calcium (Ca) content based on the volume of EDTA titrant used. Each mL of 0.05 M edetate disodium is equivalent to 2.804 mg of CaO.[10]

Key Applications in Research and Drug Development

The unique properties of this compound make it an invaluable excipient in the pharmaceutical industry and a key additive in polymer science.

-

Lubricant and Glidant: In tablet and capsule manufacturing, it is used as a lubricant to prevent powders from sticking to the punches and dies of the tablet press, ensuring smooth ejection and uniform tablet weight.[18][19][20]

-

Mold Release Agent: It facilitates the easy removal of molded plastic or rubber parts from their molds.[19][21]

-

Stabilizer: In PVC plastics, it acts as a heat stabilizer, neutralizing hydrochloric acid that is released during processing and preventing polymer degradation.[4][22]

-

Anti-Tack and Anti-Caking Agent: It prevents ingredients in powdered formulations from clumping, improving flowability and shelf life.[4][18]

-

Thickening and Gelling Agent: It is used in creams, ointments, and cosmetics to modify viscosity and provide a desired texture.[19][21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pishrochem.com [pishrochem.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. nanotrun.com [nanotrun.com]

- 6. ams.usda.gov [ams.usda.gov]

- 7. This compound | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound: Chemical properties, Applications and Side Effects_Chemicalbook [chemicalbook.com]

- 9. This compound | 1592-23-0 [chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. Production method of this compound-Hanbang-Committed to the research [hb-chemistry.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. Thermal analysis of this compound | Semantic Scholar [semanticscholar.org]

- 17. This compound [polytrans.be]

- 18. alapolystabs.com [alapolystabs.com]

- 19. The Importance And Applications Of this compound - Goldstab [goldstab.com]

- 20. platinumindustriesltd.com [platinumindustriesltd.com]

- 21. Role of this compound in Pharma and Plastics Industries [celluloseankit.com]

- 22. pishrochem.com [pishrochem.com]

A Technical Guide to the Physical Properties of Calcium Stearate: Melting Point and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of two critical physical properties of calcium stearate: its melting point and density. As a common excipient in the pharmaceutical industry, a thorough understanding of these characteristics is essential for formulation development, manufacturing process control, and ensuring final product quality. This document outlines the range of reported values for these properties, details the standard experimental methodologies for their determination, and illustrates the compound's role in pharmaceutical applications.

Physical and Chemical Properties of this compound

This compound is the calcium salt of stearic acid, a saturated fatty acid. It is a fine, white to yellowish-white, waxy powder that is unctuous to the touch and possesses a slight, characteristic fatty odor.[1] Chemically, it is produced by heating stearic acid with calcium oxide.[1] Its insolubility in water and low toxicity are key attributes for its widespread use.[1]

Quantitative Data: Melting Point and Density

The reported values for the melting point and density of this compound can vary, often due to differences in purity, grade, particle size, and the specific manufacturing process employed. The following table summarizes the range of values found in technical literature and data sheets.

| Property | Value Range | Unit | Notes |

| Melting Point | 140 - 180 | °C | The wide range reflects variations between different commercial grades and testing methodologies. Specific ranges like 148-160°C, 155-165°C, and 179-180°C are commonly cited.[2][3] |

| Density | 1.01 - 1.12 | g/cm³ | This value typically refers to the specific gravity or skeletal density of the powder.[4] |

| Bulk Density | 0.22 - 0.35 | g/mL | Bulk density is significantly lower due to the inclusion of inter-particle void space and is critical for powder handling and processing. |

Experimental Protocols for Property Determination

Accurate and reproducible measurement of melting point and density is critical for quality control. Standardized methods, such as those outlined by the United States Pharmacopeia (USP) and ASTM International, provide the framework for these determinations.

Melting Point Determination: USP <741> Capillary Method

The capillary melting point method is a widely accepted technique for determining the melting range of a powdered substance. The procedure, as outlined in USP General Chapter <741>, involves heating a sample in a capillary tube at a controlled rate.[5][6][7]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and in a fine, powdered form to ensure consistent heating and packing.[5]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end. The tube is tapped gently to compact the powder, forming a column of 2-4 mm in height at the bottom.[4][7]

-